molecular formula C18H28BrN3O10S B13925887 (2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13925887
M. Wt: 558.4 g/mol
InChI Key: YLPKYUYOHDXELN-RYUDHWBXSA-N
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Description

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and bromoacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Properties

Molecular Formula

C18H28BrN3O10S

Molecular Weight

558.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H28BrN3O10S/c19-7-15(26)31-5-1-2-6-32-16(27)10-33-9-12(17(28)21-8-14(24)25)22-13(23)4-3-11(20)18(29)30/h11-12H,1-10,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t11-,12-/m0/s1

InChI Key

YLPKYUYOHDXELN-RYUDHWBXSA-N

Isomeric SMILES

C(CCOC(=O)CBr)COC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C(CCOC(=O)CBr)COC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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